molecular formula C14H22F3NO4 B2436109 2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid CAS No. 2145574-11-2

2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid

Cat. No.: B2436109
CAS No.: 2145574-11-2
M. Wt: 325.328
InChI Key: QZZOKDOMUMZFFN-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl-substituted cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid typically involves multiple steps:

  • Formation of the Cyclohexyl Ring: : The cyclohexyl ring with a trifluoromethyl group can be synthesized through a Friedel-Crafts alkylation reaction, where a trifluoromethyl-substituted benzene derivative is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

  • Introduction of the Amino Group: : The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the cyclohexyl ring. The tert-butoxycarbonyl (Boc) group is then added to protect the amino group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

  • Formation of the Acetic Acid Moiety: : The acetic acid moiety is introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the trifluoromethyl group or the carbonyl group in the acetic acid moiety, potentially leading to the formation of alcohols or alkanes.

    Substitution: The amino group can participate in substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products

    Oxidation: Ketones or alcohols depending on the site of oxidation.

    Reduction: Alcohols or alkanes depending on the site of reduction.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential as a building block in peptide synthesis, where the Boc-protected amino group can be selectively deprotected.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid depends on its specific application. In drug development, it may act by interacting with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The Boc group provides stability during synthesis and can be removed to reveal the active amine group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-(trifluoromethyl)cyclohexyl)acetic acid: Similar structure but lacks the Boc protection, making it more reactive.

    2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid: Similar but without the trifluoromethyl group, affecting its lipophilicity and reactivity.

    2-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic acid: Similar but with a phenyl ring instead of a cyclohexyl ring, altering its steric and electronic properties.

Uniqueness

The presence of both the Boc-protected amino group and the trifluoromethyl-substituted cyclohexyl ring makes 2-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethyl)cyclohexyl)acetic acid unique. The Boc group provides stability during synthesis, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-5-4-6-9(7-8)14(15,16)17/h8-10H,4-7H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZOKDOMUMZFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCC(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145574-11-2
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclohexyl]acetic acid
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